QR-6401 Exhibits Superior Potency Against CDK2/Cyclin E1 Compared to Clinical CDK4/6 Inhibitors
QR-6401 demonstrates an IC50 of 0.37 nM against CDK2/Cyclin E1, which is approximately 27-fold more potent than its activity against CDK1/A2 (IC50 = 22 nM) and over 120-fold more selective compared to CDK4/D1 (IC50 = 45 nM) [1]. In contrast, the FDA-approved CDK4/6 inhibitor palbociclib exhibits an IC50 of 11 nM against CDK4/D1 but is virtually inactive against CDK2 (IC50 > 10,000 nM) [2]. This profile makes QR-6401 uniquely suited for CDK2-dependent cancer models.
| Evidence Dimension | Biochemical potency (IC50) |
|---|---|
| Target Compound Data | CDK2/E1: 0.37 nM; CDK4/D1: 45 nM |
| Comparator Or Baseline | Palbociclib: CDK4/D1: 11 nM; CDK2: >10,000 nM |
| Quantified Difference | QR-6401 is >27,000-fold more selective for CDK2 over CDK4 compared to palbociclib |
| Conditions | In vitro kinase activity assays using recombinant CDK/cyclin complexes |
Why This Matters
This quantifies QR-6401's unique advantage for CDK2-specific research, where CDK4/6 inhibitors are inappropriate tools.
- [1] Yu, Y., Huang, J., He, H., Han, J., et al. Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design. ACS Med. Chem. Lett. 2023, 14, 3, 297–304. (Table 3). View Source
- [2] Fry, D. W., et al. Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Mol. Cancer Ther. 2004, 3, 11, 1427–1438. View Source
